3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide
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Overview
Description
3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with sulfur dioxide and a methylating agent under controlled conditions to form the desired thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted thiadiazole compounds.
Scientific Research Applications
3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
- 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide
Uniqueness
3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide is unique due to its specific substitution pattern and the presence of a carbonitrile group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7N3O2S |
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Molecular Weight |
209.23 g/mol |
IUPAC Name |
3-methyl-2,2-dioxo-1H-2λ6,1,3-benzothiadiazole-5-carbonitrile |
InChI |
InChI=1S/C8H7N3O2S/c1-11-8-4-6(5-9)2-3-7(8)10-14(11,12)13/h2-4,10H,1H3 |
InChI Key |
CYSUYSLTSOSFHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C#N)NS1(=O)=O |
Origin of Product |
United States |
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